
Nodrm-1
Vue d'ensemble
Description
NodRm-1 is a sulfated lipo-oligosaccharide signal molecule produced by Rhizobium meliloti, a nitrogen-fixing bacterium that forms symbiotic relationships with legumes such as alfalfa (Medicago sativa). Structurally, this compound consists of a β-1,4-linked N-acetylglucosamine tetramer with a sulfate group at the reducing end and a C16:1 or C18:1 acyl chain at the non-reducing end . It is synthesized by the bacterial nod gene cluster, including nodABC (core oligosaccharide backbone), nodH (sulfotransferase), and nodFEG (fatty acid modification) .
This compound is biologically active at concentrations as low as 10<sup>−10</sup> M, inducing root hair deformation, cortical cell division, and nodule organogenesis in alfalfa . Its host specificity is determined by the sulfate group, which is critical for recognition by alfalfa but inactive in non-host plants like pea (Pisum sativum) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of NodRm-1 involves several steps. Initially, the disaccharide glycosyl donor, such as 2-azido-3,4,6-tri-benzyl-2-deoxy-β-D-glucopyranosyl chloride, is synthesized. This donor is then coupled with a disaccharide glycosyl acceptor, such as benzyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, to form a β-linked tetrasaccharide. The protecting groups are subsequently transformed, and 6-O-sulfation is performed to obtain the sulphated, N-acetylated compound. Finally, hydrogenolysis followed by selective N-acylation yields this compound as its sodium salt .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily synthesized for research purposes. The synthesis involves complex chemical reactions and precise conditions, making large-scale production challenging.
Analyse Des Réactions Chimiques
Types of Reactions
NodRm-1 undergoes various chemical reactions, including:
Sulfation: The addition of a sulphate group to the tetrasaccharide structure.
Glycosylation: The formation of glycosidic bonds between monosaccharide units.
Common Reagents and Conditions
Sulfation: Sulfur trioxide-pyridine complex is commonly used for sulfation reactions.
Acylation: Acyl chlorides or anhydrides are used for acylation under basic conditions.
Glycosylation: Glycosyl donors and acceptors are coupled using catalysts such as silver triflate or boron trifluoride etherate.
Major Products
The major product formed from these reactions is the sulphated and acylated glucosamine tetrasaccharide, this compound. Other minor products may include partially sulfated or acylated intermediates.
Applications De Recherche Scientifique
NodRm-1 has several scientific research applications, including:
Plant Biology: Studying the nodulation process in leguminous plants and the role of this compound in root hair deformation and nodule formation.
Microbial Interactions: Investigating the symbiotic relationship between Rhizobium meliloti and leguminous plants.
Chemical Biology: Exploring the synthesis and modification of complex oligosaccharides for various biological applications.
Mécanisme D'action
NodRm-1 exerts its effects by acting as an extracellular signal that interacts with specific receptors on the root hairs of leguminous plants. This interaction triggers a cascade of molecular events, leading to root hair deformation, cortical cell division, and nodule formation. The nodulation genes of Rhizobium meliloti, including nodABC, nodH, and nodQ, are involved in the production and modification of this compound, determining host specificity and the nodulation process .
Comparaison Avec Des Composés Similaires
2.1 Ac-NodRm-1
- Structure: Ac-NodRm-1 is co-purified with NodRm-1 and differs by an acetyl group at the C-6 position of the non-reducing terminal glucosamine .
- Biological Activity: Like this compound, Ac-NodRm-1 induces root hair deformation and nodulation in alfalfa. However, its activity is dependent on the presence of the sulfate group .
- Genetic Regulation: The nodL gene encodes an acetyltransferase responsible for the acetylation modification.
2.2 NodRm-2
- Structure: NodRm-2 lacks the sulfate group present in this compound due to mutations in nodH (sulfotransferase gene) .
- Biological Activity: NodRm-2 is inactive in alfalfa but induces root hair deformation in pea at 10<sup>−8</sup> M, demonstrating reversed host specificity compared to this compound .
- Genetic Regulation: The nodH gene is essential for sulfate transfer. Strains with nodH mutations produce unsulfated NodRm-2, which fails to activate alfalfa symbiosis but retains activity in non-host plants .
2.3 Nod Factors from Other Rhizobia
- Sinorhizobium spp.: Sinorhizobium fredii produces Nod factors with unsaturated acyl chains (e.g., vaccenic acid) but lacks sulfate groups, leading to broad host range specificity in legumes like soybean .
- Mesorhizobium loti: Produces chitin-based Nod factors with methyl-fucose modifications instead of sulfate, enabling symbiosis with Lotus japonicus .
Structural and Functional Comparison Table
Key Research Findings
- Sulfate Group Role: The sulfate group in this compound is indispensable for alfalfa recognition. Desulfation (e.g., NodRm-2) abolishes activity in alfalfa but enables cross-kingdom signaling in pea .
- Acylation Impact: Fatty acid chain length and saturation (controlled by nodFEG) influence membrane interaction and stability. Longer chains (C18:1) enhance this compound stability in soil .
- Enzyme Degradation: this compound and Ac-NodRm-1 are degraded within 18 hours by plant enzymes into glucosamine precursors, limiting their persistence .
Contradictions and Unresolved Questions
- This may indicate alternative signaling pathways or partial sulfation .
- Ac-NodRm-1 Function: While Ac-NodRm-1 is bioactive, its ecological advantage over this compound remains unclear. Hypotheses include enhanced solubility or evasion of plant defenses .
Activité Biologique
NodRm-1 is a sulfated oligosaccharide produced by Rhizobium meliloti, a bacterium known for its symbiotic relationship with leguminous plants, particularly alfalfa (Medicago sativa). This compound plays a crucial role in the signaling processes that lead to the formation of nitrogen-fixing nodules in the roots of host plants. The biological activity of this compound involves its interaction with plant receptors, leading to various physiological responses that facilitate symbiosis.
Structure and Synthesis
This compound is synthesized from precursor molecules via the action of specific genes within R. meliloti. The genes nodP and nodQ are particularly important as they encode proteins that exhibit ATP sulfurylase activity, which is essential for the synthesis of the activated sulfate needed for this compound production . The structure of this compound includes a chitin tetrasaccharide backbone modified with sulfate and acetate groups, which are critical for its biological function .
The biological activity of this compound is primarily mediated through its binding to specific receptors on the surface of legume root cells. This binding triggers a cascade of signaling events that lead to:
- Root Hair Curling : this compound induces root hair curling, facilitating bacterial entry into the root.
- Nodule Formation : It stimulates the differentiation of cortical cells into nodule primordia, leading to nodule development.
- Gene Expression : this compound activates specific plant genes involved in nodule development and nitrogen fixation.
Case Studies and Research Findings
Several studies have documented the effects of this compound on plant biology:
- Nodule Development : Research has shown that application of purified this compound leads to significant increases in nodule number and size in alfalfa plants compared to controls .
- Gene Activation : A study demonstrated that this compound can induce the expression of nodulin genes, which are essential for nodule function and development .
- Host Specificity : Different strains of Rhizobium produce varied forms of Nod factors, including this compound, which exhibit host-specific responses. For example, only certain legumes can recognize and respond to this compound, highlighting its role in symbiotic specificity .
Data Table: Biological Effects of this compound
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-[[(2E,9Z)-hexadeca-2,9-dienoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-oxohexyl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78N4O24S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32(59)50-33-38(62)37(61)29(20-52)69-44(33)73-42-31(22-54)71-46(35(40(42)64)49-26(4)57)74-43-30(21-53)70-45(34(39(43)63)48-25(3)56)72-41(28(58)23-68-75(65,66)67)36(60)27(19-51)47-24(2)55/h10-11,17-19,27-31,33-46,52-54,58,60-64H,5-9,12-16,20-23H2,1-4H3,(H,47,55)(H,48,56)(H,49,57)(H,50,59)(H,65,66,67)/b11-10-,18-17+/t27-,28+,29+,30+,31+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHQHAHAQJGIHG-RVAZZQNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(COS(=O)(=O)O)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]([C@@H](COS(=O)(=O)O)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78N4O24S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1103.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128269-59-0 | |
Record name | Nodrm-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128269590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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